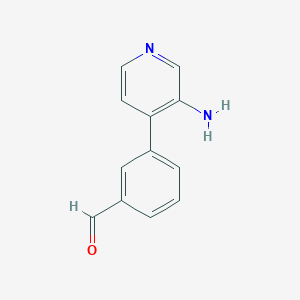
3-(3-Aminopyridin-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopyridin-4-yl)benzaldehyde: is an organic compound that features both an aminopyridine and a benzaldehyde functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and an aldehyde group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound
Industrial Production Methods: Industrial production of 3-(3-Aminopyridin-4-yl)benzaldehyde may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as copper(I) salts and secondary ammonium salts can be used to facilitate the reaction under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Aminopyridin-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(3-Aminopyridin-4-yl)benzoic acid.
Reduction: 3-(3-Aminopyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(3-Aminopyridin-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(3-Aminopyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, the amino group can form hydrogen bonds with active site residues, while the benzaldehyde group can participate in covalent interactions . These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 3-(6-Aminopyridin-3-yl)benzaldehyde
- 4-(3-Aminopyridin-4-yl)benzaldehyde
- 3-(Pyridin-4-yl)benzaldehyde
Comparison: 3-(3-Aminopyridin-4-yl)benzaldehyde is unique due to the specific positioning of the amino group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of the amino group at the 3-position can enhance nucleophilicity and facilitate certain substitution reactions .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-(3-aminopyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c13-12-7-14-5-4-11(12)10-3-1-2-9(6-10)8-15/h1-8H,13H2 |
Clé InChI |
RZZYYVAAPUBEQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=NC=C2)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
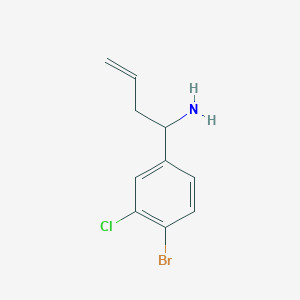
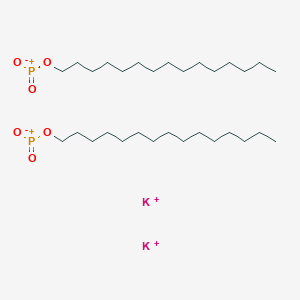
![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)

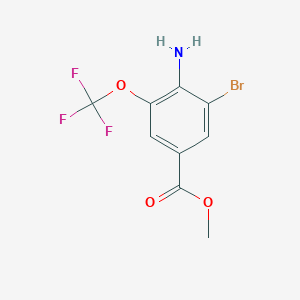
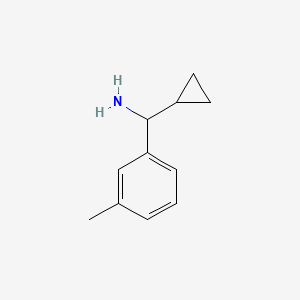
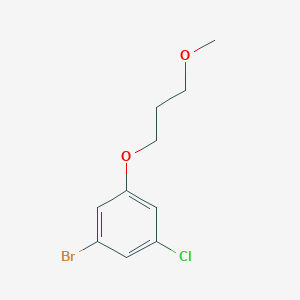

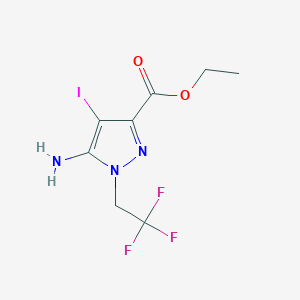
![1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)](/img/structure/B15090115.png)
![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)

